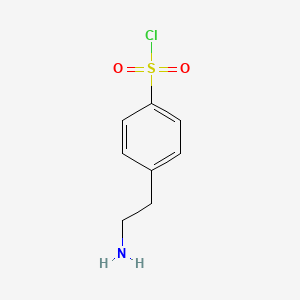![molecular formula C10H5Cl2N3 B12960866 4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
4,7-Dichloroimidazo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the imidazoquinoxaline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
化学反应分析
Types of Reactions: 4,7-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4,7-Dichloroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation and spore germination in fungi. In cancer research, imidazoquinoxaline derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
4,7-Dichloroimidazo[1,5-a]quinoxaline: Another dichloro-substituted imidazoquinoxaline with similar chemical properties.
Imiqualines: A class of imidazoquinoxaline derivatives with high cytotoxic activities against melanoma cell lines.
IKK Inhibitor III, BMS-345541: A quinoxaline compound with anti-inflammatory properties, acting as a selective inhibitor of IKK-2.
Uniqueness: 4,7-Dichloroimidazo[1,2-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
属性
分子式 |
C10H5Cl2N3 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC 名称 |
4,7-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)14-9(12)10-13-3-4-15(8)10/h1-5H |
InChI 键 |
PRYRVKLRRUYJGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=NC=CN23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)



![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)



